N-Hydroxy-2-toluidin

Übersicht

Beschreibung

N-Hydroxy-2-toluidine (NHT) is an organic compound that is widely used in a variety of scientific and industrial processes. NHT is a versatile and useful compound due to its unique properties, such as its ability to act as an acid, base, oxidizing agent, and reducing agent. NHT is also known for its ability to act as a catalyst in a variety of different reactions.

Wissenschaftliche Forschungsanwendungen

Katalyse in der organischen Synthese

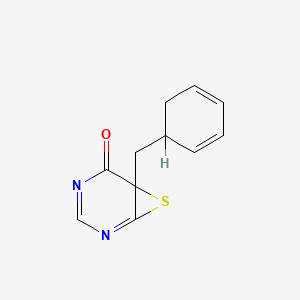

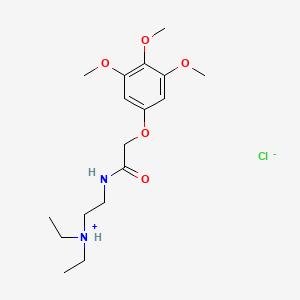

N-Hydroxy-2-toluidin: wird im Bereich der Katalyse eingesetzt, um die Effizienz organischer Syntheseprozesse zu verbessern. Geträgerte Nanomaterialien zeichnen sich durch ihre geringe Größe und große Oberfläche aus, wodurch mehr Reaktionen möglich sind, was sie ideal für katalytische Anwendungen macht {svg_1}. Die Rolle der Verbindung bei der Oxidation von p-Toluidin zur Herstellung industriell wichtiger organischer Verbindungen ist ein Paradebeispiel für ihre Anwendung in der Katalyse {svg_2}.

Synthese neuer Amide

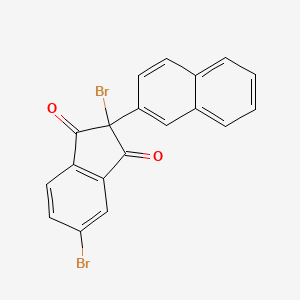

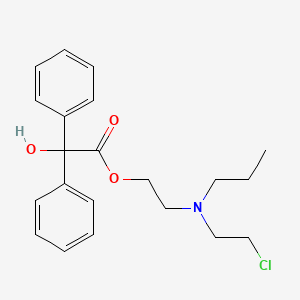

Die Verbindung spielt eine entscheidende Rolle bei der Synthese neuer Amide, die in verschiedenen Bereichen wie Medizin und Landwirtschaft von Bedeutung sind. Durch den Prozess der N-Hydroxyacetylierung von p-Toluidin können neue Amide wie p-Toluidiniumglycolat und 2-Hydroxy-N-(4-methyl)phenylacetamid synthetisiert werden. Diese Amide haben potenzielle Anwendungen in der Medizin als Antidepressiva und in der Landwirtschaft als Komponenten mit hoher biologischer Aktivität {svg_3}.

Elektrochemie

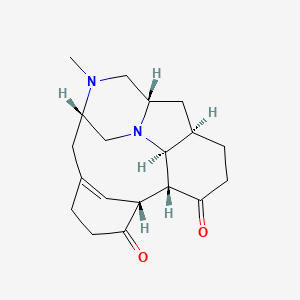

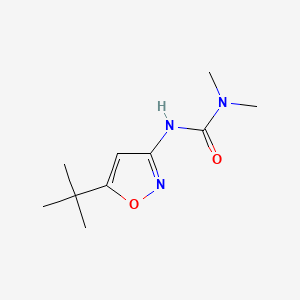

In der Elektrochemie wird This compound als löslicher Korrosionsschutz verwendet. Es wird oft in wässrigen Medien gelöst und in Kühlsystemen eingesetzt, was seine Bedeutung für die Aufrechterhaltung der Integrität elektrochemischer Systeme unterstreicht {svg_4}.

Umweltanwendungen

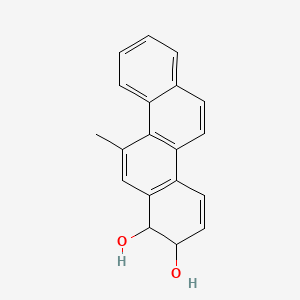

Die Umweltgefahren, die von konventionellen Herstellungsverfahren für organische Feinchemikalien ausgehen, erfordern die Suche nach weniger umweltschädlichen Verfahren.This compound ist an umweltfreundlichen katalytischen Wegen beteiligt, die die Umweltverschmutzung und die Abfallabgabe minimieren {svg_5}.

Pharmazeutische Anwendungen

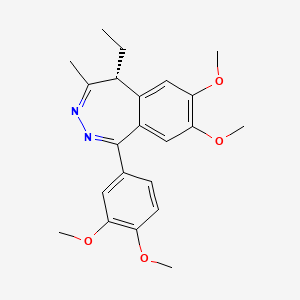

Die Synthese neuer Amide auf Basis von This compound hat Auswirkungen auf die pharmazeutische Industrie. Die durch diesen Prozess synthetisierten Verbindungen können zur Behandlung verschiedener Krankheiten eingesetzt werden, was die Bedeutung der Verbindung bei der Medikamentenentwicklung unterstreicht {svg_6}.

Landwirtschaftliche Chemie

This compound: Derivate werden bei der Herstellung von Verbindungen mit hoher biologischer Aktivität verwendet, die dann in der chemischen Industrie eingesetzt werden. Diese Derivate spielen eine Rolle bei der Synthese von Stoffen, die in der Landwirtschaft verwendet werden, wie z. B. Pestizide und Düngemittel, was die Vielseitigkeit und Bedeutung der Verbindung in der landwirtschaftlichen Chemie zeigt {svg_7}.

Wirkmechanismus

Target of Action

N-Hydroxy-2-toluidine, also known as o-Toluidine, primarily targets the hemoglobin in the blood and the urinary bladder in the human body . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. The urinary bladder is a hollow muscular organ that collects and stores urine from the kidneys before disposal by urination.

Mode of Action

The compound interacts with its targets through a process called N-hydroxylation , which is mediated by the Cytochrome P450 enzyme in the liver . This process converts o-Toluidine into N-hydroxy-o-toluidine, a carcinogenic metabolite . This metabolite can either be metabolized to o-nitrosotoluene or conjugated with glucuronic acid or sulfate and transported to the urinary bladder via the blood .

Biochemical Pathways

The metabolism of o-Toluidine involves many competing activating and deactivating pathways, including N-acetylation , N-oxidation , and N-hydroxylation , and ring oxidation . 4-Hydroxylation and N-acetylation of toluidine are the major metabolic pathways in rats .

Pharmacokinetics

It is known that the compound is absorbed through the skin and mucous membranes and is a local irritant . It is also known that male rats excrete a small percentage of the dose in the urine as the unchanged substance within 24 hours .

Result of Action

The primary result of N-Hydroxy-2-toluidine’s action is the induction of methemoglobinemia , a condition characterized by elevated levels of methemoglobin in the blood . Furthermore, N-Hydroxy-2-toluidine is suspected of causing bladder cancer in rats and is known to be a human carcinogen .

Biochemische Analyse

Biochemical Properties

N-Hydroxy-2-toluidine plays a pivotal role in biochemical reactions, particularly in the metabolism of aromatic amines. It is formed through the N-hydroxylation of o-toluidine, a reaction mediated by cytochrome P450 enzymes . This compound interacts with various biomolecules, including DNA, where it forms adducts that can lead to mutations and carcinogenesis . Additionally, N-Hydroxy-2-toluidine can undergo further metabolic transformations, such as conjugation with glucuronic acid or sulfate, facilitating its excretion .

Cellular Effects

N-Hydroxy-2-toluidine exerts significant effects on cellular processes. It has been shown to induce DNA damage, leading to mutations and potentially carcinogenic outcomes . This compound can influence cell signaling pathways, particularly those involved in the cellular response to DNA damage, such as the activation of p53 . Furthermore, N-Hydroxy-2-toluidine can affect gene expression and cellular metabolism, contributing to its overall impact on cell function .

Molecular Mechanism

The molecular mechanism of N-Hydroxy-2-toluidine involves its interaction with DNA and proteins. Upon entering the cell, it can be metabolized to reactive intermediates, such as nitrenium ions, which can form covalent bonds with DNA . This interaction leads to the formation of DNA adducts, which can cause mutations if not repaired. Additionally, N-Hydroxy-2-toluidine can inhibit or activate various enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Hydroxy-2-toluidine can vary over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, especially in the presence of light and oxygen . Long-term exposure to N-Hydroxy-2-toluidine has been associated with persistent DNA damage and alterations in cellular function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of N-Hydroxy-2-toluidine in animal models are dose-dependent. At low doses, it may cause minimal adverse effects, while higher doses can lead to significant toxicity, including carcinogenic outcomes . Studies have shown that there is a threshold dose above which the risk of adverse effects increases markedly . It is crucial to determine the safe exposure levels to mitigate potential health risks.

Metabolic Pathways

N-Hydroxy-2-toluidine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates . These intermediates can either be further metabolized to less harmful compounds or conjugated with glucuronic acid or sulfate for excretion . The balance between activation and detoxification pathways determines the overall impact of N-Hydroxy-2-toluidine on the organism .

Transport and Distribution

Within cells and tissues, N-Hydroxy-2-toluidine is transported and distributed through the bloodstream. It can bind to transport proteins, facilitating its movement to various tissues . Once inside the cells, it can accumulate in specific compartments, depending on its interactions with cellular components . Understanding its transport and distribution is essential for assessing its biological effects and potential risks.

Subcellular Localization

N-Hydroxy-2-toluidine exhibits specific subcellular localization patterns. It can be found in the nucleus, where it interacts with DNA, as well as in the cytoplasm, where it may interact with various enzymes and proteins . The localization of N-Hydroxy-2-toluidine within specific cellular compartments can influence its activity and function, contributing to its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-2-3-5-7(6)8-9/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYXQGTUTCZGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

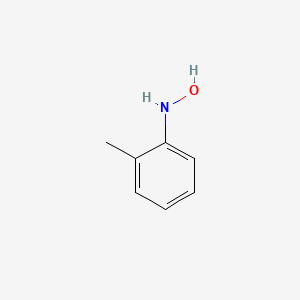

CC1=CC=CC=C1NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209975 | |

| Record name | N-Hydroxy-2-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-22-3 | |

| Record name | N-(2-Methylphenyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-2-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-2-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENAMINE, N-HYDROXY-2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L90UBW6LOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/no-structure.png)